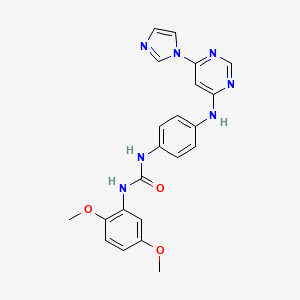
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide is a complex organic molecule that is likely to have been synthesized for its potential biological activity. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, which can be informative for understanding the subject compound.
Synthesis Analysis
The synthesis of similar compounds involves the reaction of specific aldehydes with amines in the presence of acetic acid in ethanol, as seen in the synthesis of N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine . This suggests that the synthesis of the target compound may also involve a condensation reaction between an aldehyde derived from 6-ethoxypyridin and an amine derived from a dimethylisoxazole, possibly using similar conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and EI-MS . These techniques would likely be used to confirm the structure of N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide as well, ensuring that the desired product was obtained after synthesis.
Chemical Reactions Analysis
The related compounds synthesized in the provided papers do not detail specific chemical reactions other than their synthesis. However, the presence of functional groups such as oxadiazole and isoxazole rings in these compounds suggests that they could participate in further chemical reactions, such as nucleophilic substitution or electrophilic aromatic substitution, depending on the reaction conditions and the reagents used .
Physical and Chemical Properties Analysis
While the physical and chemical properties of N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide are not directly provided, the properties of similar compounds can be inferred. Compounds containing oxadiazole and isoxazole rings are generally stable and exhibit moderate to good solubility in common organic solvents. The antimicrobial screening of some related compounds has shown higher activity compared to reference drugs, indicating potential biological applications .
Scientific Research Applications
Antidepressant and Anticancer Agents
Research into structurally novel compounds often aims at discovering new therapeutic agents with enhanced efficacy and reduced side effects. For instance, the study on the design, synthesis, and pharmacological evaluation of 3-ethoxyquinoxalin-2-carboxamides revealed compounds with promising 5-HT3 receptor antagonism, indicating potential antidepressant-like activities (Mahesh et al., 2011). Another research area focuses on novel pyrazolopyrimidines derivatives with anticancer and anti-5-lipoxygenase agents, highlighting the potential of structural innovation in combating cancer and inflammatory diseases (Rahmouni et al., 2016).
Antimicrobial Activities
The synthesis of derivatives, such as those from ethyl-6-(8-hydroxyquinolin-5-yl)-3-methylpyridazine-4-carboxylate , has been explored for antimicrobial properties. Studies demonstrate significant to moderate activities against various bacterial and fungal strains, illustrating the role of novel compounds in addressing resistance issues (Abdel-Mohsen, 2014).
Energetic Materials Development
In the realm of materials science, research on high nitrogen energetic ingredients and energetic polymers for structural components has been conducted. These materials are crucial for developing safer, more efficient energy storage and generation systems, with implications for both civilian and defense applications (Storey et al., 2011).
Antiviral and Antidiabetic Compounds
The search for antiviral agents led to the synthesis of thiazole C-nucleosides showing activity against herpes and parainfluenza viruses, demonstrating the potential for novel treatments based on these compounds (Srivastava et al., 1977). Moreover, novel dihydropyrimidine derivatives have been evaluated for antidiabetic activity, indicating the importance of chemical synthesis in discovering new therapeutic options for diabetes management (Lalpara et al., 2021).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4/c1-4-23-12-6-5-11(7-17-12)15-19-13(25-21-15)8-18-16(22)14-9(2)20-24-10(14)3/h5-7H,4,8H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCHFVZUARCJAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=C(ON=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{4-cyano-5-[(4-methoxybenzyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2505769.png)


![3-[[1-[(1,1-Dioxothian-4-yl)methyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2505777.png)
![4-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)-5-methylisoxazole](/img/structure/B2505779.png)
![Tert-butyl (3aR,6aS)-3a-amino-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-5-carboxylate](/img/structure/B2505781.png)

![11-[(Pyridin-2-ylmethyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2505783.png)

![N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2505785.png)

![2-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)-3-(4-ethylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2505787.png)
![1-{[2-(4-Bromophenoxy)-1,3-thiazol-5-yl]methyl}-4-(4-fluorophenyl)piperazine](/img/structure/B2505788.png)